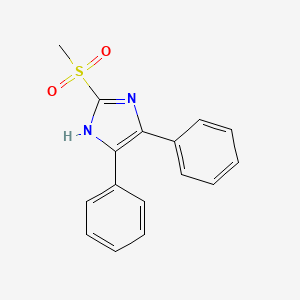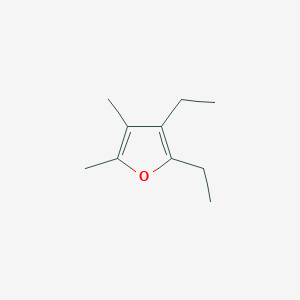
4-Methyloctadecan-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloctadecan-4-OL is a chemical compound classified as a secondary alcohol It is characterized by a long carbon chain with a methyl group and a hydroxyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctadecan-4-OL typically involves the alkylation of a suitable precursor, such as 4-methyl-1-octanol, followed by oxidation and reduction steps to achieve the desired structure. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the secondary alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes, including the use of catalytic hydrogenation and distillation techniques to purify the final product. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyloctadecan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methyloctadecan-4-one or 4-methyloctadecanoic acid.
Reduction: Formation of 4-methyloctadecane.
Substitution: Formation of 4-methyloctadecan-4-yl halides or amines.
Applications De Recherche Scientifique
4-Methyloctadecan-4-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including its effects on cell membranes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 4-Methyloctadecan-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with cell membranes, affecting their fluidity and function. Additionally, it may modulate signaling pathways by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
4-Methylheptadecan-4-OL: Similar structure but with one less carbon atom.
4-Methylhexadecan-4-OL: Similar structure but with two fewer carbon atoms.
5-Methylheptadecan-7-OL: Similar structure but with the hydroxyl group on the seventh carbon.
Uniqueness: 4-Methyloctadecan-4-OL is unique due to its specific carbon chain length and the position of the methyl and hydroxyl groups. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54892-13-6 |
|---|---|
Formule moléculaire |
C19H40O |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
4-methyloctadecan-4-ol |
InChI |
InChI=1S/C19H40O/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3,20)17-5-2/h20H,4-18H2,1-3H3 |
Clé InChI |
VMTGGTJUJCMQNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)




![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)








